molecular formula C9H11I B1319481 1-(2-Iodoethyl)-4-methylbenzene CAS No. 120391-67-5

1-(2-Iodoethyl)-4-methylbenzene

Cat. No.: B1319481
CAS No.: 120391-67-5
M. Wt: 246.09 g/mol
InChI Key: REBAKUZWDWJULN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Iodoethyl)-4-methylbenzene is an organic compound characterized by the presence of an iodine atom attached to an ethyl group, which is further connected to a benzene ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Iodoethyl)-4-methylbenzene can be synthesized through several methods. One common approach involves the iodination of 4-methylstyrene. The reaction typically requires the presence of iodine and a suitable oxidizing agent, such as hydrogen peroxide, to facilitate the addition of the iodine atom to the ethyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Iodoethyl)-4-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted benzene derivatives.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the iodine atom, resulting in the formation of 4-methylethylbenzene.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

  • Substituted benzene derivatives
  • Aldehydes or carboxylic acids
  • 4-Methylethylbenzene

Scientific Research Applications

1-(2-Iodoethyl)-4-methylbenzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biochemical pathways and as a labeling agent in molecular biology experiments.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and diagnostic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Iodoethyl)-4-methylbenzene exerts its effects involves the interaction of the iodine atom with various molecular targets. The iodine atom can participate in electrophilic substitution reactions, facilitating the formation of new chemical bonds. Additionally, the compound’s structure allows it to interact with biological molecules, potentially affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • 1-(2-Iodoethyl)-4-octylbenzene
  • 1-(2-Iodoethyl)-4-ethylbenzene
  • 1-(2-Iodoethyl)-4-propylbenzene

Uniqueness: 1-(2-Iodoethyl)-4-methylbenzene is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

IUPAC Name

1-(2-iodoethyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11I/c1-8-2-4-9(5-3-8)6-7-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBAKUZWDWJULN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70593419
Record name 1-(2-Iodoethyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120391-67-5
Record name 1-(2-Iodoethyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Iodoethyl)-4-methylbenzene
Reactant of Route 2
Reactant of Route 2
1-(2-Iodoethyl)-4-methylbenzene
Reactant of Route 3
1-(2-Iodoethyl)-4-methylbenzene
Reactant of Route 4
1-(2-Iodoethyl)-4-methylbenzene
Reactant of Route 5
1-(2-Iodoethyl)-4-methylbenzene
Reactant of Route 6
Reactant of Route 6
1-(2-Iodoethyl)-4-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.